Cas no 1003709-15-6 (2-Butyl-7-chloro-1H-indene)

2-Butyl-7-chloro-1H-indene is a halogenated indene derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro substituent at the 7-position and a butyl group at the 2-position, offers reactivity for further functionalization, making it valuable in the development of complex molecules. The compound's stability and defined stereochemistry enhance its utility in precision chemical reactions. Its chloro group provides a handle for cross-coupling or nucleophilic substitution, while the butyl chain may influence lipophilicity, relevant in material science or drug design. Suitable for controlled reactions, it serves as a versatile building block in specialized synthetic pathways.
2-Butyl-7-chloro-1H-indene structure
2-Butyl-7-chloro-1H-indene structure
商品名:2-Butyl-7-chloro-1H-indene
CAS番号:1003709-15-6
MF:C13H15Cl
メガワット:206.7112
MDL:MFCD09835217
CID:1040063
PubChem ID:45073543

2-Butyl-7-chloro-1H-indene 化学的及び物理的性質

名前と識別子

    • 2-Butyl-7-chloro-1H-indene
    • AG-C-28799
    • AK-80559
    • ANW-68240
    • CTK6D6155
    • MolPort-003-984-120
    • PubChem5391
    • SureCN5954196
    • 1003709-15-6
    • A897460
    • 1H-Indene, 2-butyl-7-chloro-
    • DTXSID20662780
    • SCHEMBL5954196
    • AKOS016006901
    • DB-058371
    • C13H15Cl
    • MDL: MFCD09835217
    • インチ: InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3
    • InChIKey: JEVWWFHNDCXAIO-UHFFFAOYSA-N
    • ほほえんだ: CCCCC1=CC2=C(C1)C(=CC=C2)Cl

計算された属性

  • せいみつぶんしりょう: 206.0862282g/mol
  • どういたいしつりょう: 206.0862282g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 密度みつど: 1.074±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 300.0±29.0 ºC (760 Torr),
  • フラッシュポイント: 121.7±11.4 ºC,
  • ようかいど: Insuluble (5.0E-4 g/L) (25 ºC),

2-Butyl-7-chloro-1H-indene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A079000285-1g
2-Butyl-7-chloro-1H-indene
1003709-15-6 95%
1g
$699.00 2023-09-04
eNovation Chemicals LLC
D500646-1g
2-Butyl-7-chloro-1H-indene
1003709-15-6 97%
1g
$690 2024-05-24
Chemenu
CM129572-1g
2-butyl-7-chloro-1H-indene
1003709-15-6 95%
1g
$333 2023-03-05
TRC
B075060-50mg
2-Butyl-7-chloro-1H-indene
1003709-15-6
50mg
$ 240.00 2022-06-07
Ambeed
A547301-1g
2-Butyl-7-chloro-1H-indene
1003709-15-6 95%
1g
$391.0 2024-04-26
TRC
B075060-100mg
2-Butyl-7-chloro-1H-indene
1003709-15-6
100mg
$ 395.00 2022-06-07
eNovation Chemicals LLC
D500646-1g
2-Butyl-7-chloro-1H-indene
1003709-15-6 97%
1g
$690 2025-02-21
eNovation Chemicals LLC
D500646-1g
2-Butyl-7-chloro-1H-indene
1003709-15-6 97%
1g
$690 2025-03-01

2-Butyl-7-chloro-1H-indene 関連文献

2-Butyl-7-chloro-1H-indeneに関する追加情報

Professional Introduction to 2-Butyl-7-chloro-1H-indene (CAS No. 1003709-15-6)

2-Butyl-7-chloro-1H-indene, identified by its Chemical Abstracts Service (CAS) number 1003709-15-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound consists of an indene core substituted with a butyl group at the 2-position and a chlorine atom at the 7-position, which together contribute to its distinct chemical behavior and reactivity.

The indene structure itself is a bicyclic aromatic compound, featuring a benzene ring fused to a cyclopentene ring. This particular arrangement imparts a high degree of stability to the molecule while also providing multiple sites for functionalization. The presence of the butyl group at the 2-position enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its bioavailability when used in pharmaceutical formulations. Conversely, the chlorine atom at the 7-position introduces a region of electrophilic character, which can be exploited in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions.

In recent years, there has been growing interest in indene derivatives as building blocks for drug discovery. The structural motif of indene is found in several naturally occurring products and has been shown to exhibit a range of biological activities. For instance, studies have demonstrated that certain indene derivatives possess anti-inflammatory, antimicrobial, and even anticancer properties. The specific substitution pattern in 2-butyl-7-chloro-1H-indene may confer unique pharmacological effects, making it a valuable candidate for further investigation.

The synthesis of 2-butyl-7-chloro-1H-indene typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the Friedel-Crafts alkylation of indene with butyl chloride or butanol in the presence of a Lewis acid catalyst, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃). Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce both the butyl and chlorine substituents in a single step or sequence. These synthetic strategies highlight the compound's versatility and adaptability to different synthetic pathways.

The chemical reactivity of 2-butyl-7-chloro-1H-indene makes it an attractive intermediate for further functionalization. The chlorine atom at the 7-position can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, allowing for the introduction of diverse functional groups such as fluorine, bromine, or alkoxides. Additionally, the butyl group can be further modified through oxidation or reduction reactions to yield different derivatives with tailored properties. These modifications are crucial for optimizing the compound's biological activity and developing novel therapeutic agents.

In the context of pharmaceutical research, 2-butyl-7-chloro-1H-indene has been explored as a scaffold for designing small-molecule inhibitors targeting specific biological pathways. For example, its indene core can mimic natural products known to interact with enzymes or receptors involved in disease processes. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify potential binding interactions between 2-butyl-7-chloro-1H-indene and biological targets, guiding the development of more effective drug candidates.

The latest advancements in synthetic methodologies have also contributed to enhancing the accessibility and scalability of producing 2-butyl-7-chloro-1H-indene. Continuous flow chemistry, for instance, offers advantages over traditional batch processing by improving reaction efficiency and reducing waste generation. Such innovations are particularly relevant in industrial settings where cost-effectiveness and sustainability are paramount considerations. Moreover, green chemistry principles have inspired alternative synthetic routes that minimize hazardous waste and utilize environmentally benign solvents.

Evaluation of the pharmacokinetic properties of 2-butyl-7-chloro-1H-indene is essential for assessing its potential as a drug candidate. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to ensure safety and efficacy. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) play critical roles in characterizing the compound's physicochemical properties and degradation pathways.

The future prospects for 2-butyl-7-chloro-1H-indene are promising given its structural versatility and potential therapeutic applications. Ongoing research aims to expand its utility by exploring novel synthetic routes, investigating its biological activity across different disease models, and optimizing its pharmacokinetic profile through structural modifications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the discovery of new drugs based on this intriguing heterocyclic compound.

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Amadis Chemical Company Limited
(CAS:1003709-15-6)2-Butyl-7-chloro-1H-indene
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清らかである:99%
はかる:1g
価格 ($):352.0